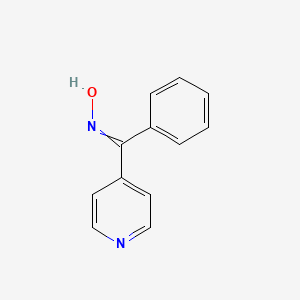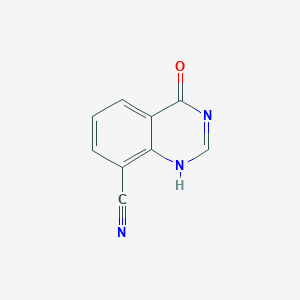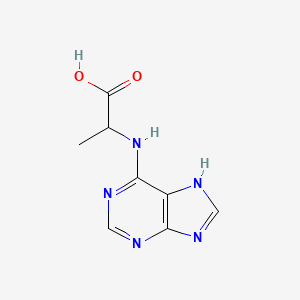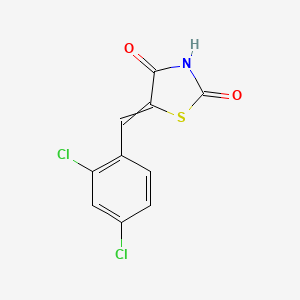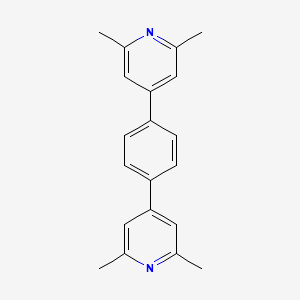
1,4-Bis(2,6-dimethylpyridin-4-yl)benzene
概要
説明
1,4-Bis(2,6-dimethylpyridin-4-yl)benzene is an organic compound with the molecular formula C20H20N2 It is a derivative of benzene with two pyridyl groups attached at the 1 and 4 positions, each pyridyl group being substituted with two methyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(2,6-dimethylpyridin-4-yl)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of 1,4-dibromobenzene with 2,6-dimethyl-4-pyridylboronic acid in the presence of a palladium catalyst and a base.
Sonogashira Coupling Reaction: Another method involves the coupling of 1,4-diiodobenzene with 2,6-dimethyl-4-pyridylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the Suzuki-Miyaura coupling reaction due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation with minimal by-products.
化学反応の分析
Types of Reactions
1,4-Bis(2,6-dimethylpyridin-4-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridyl derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
科学的研究の応用
1,4-Bis(2,6-dimethylpyridin-4-yl)benzene has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1,4-Bis(2,6-dimethylpyridin-4-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its pyridyl groups, forming stable complexes that exhibit unique chemical and physical properties. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .
類似化合物との比較
1,4-Bis(2,6-dimethylpyridin-4-yl)benzene can be compared with other similar compounds, such as:
1,4-Bis(4-pyridyl)benzene: Lacks the methyl groups on the pyridyl rings, resulting in different steric and electronic properties.
1,4-Bis(2,6-dimethyl-4-pyridyl)ethene: Contains an ethene linker instead of a benzene ring, leading to different reactivity and applications.
1,4-Dihydropyridine: A different class of compounds with notable medicinal properties, including calcium channel blocking activity.
特性
IUPAC Name |
4-[4-(2,6-dimethylpyridin-4-yl)phenyl]-2,6-dimethylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-13-9-19(10-14(2)21-13)17-5-7-18(8-6-17)20-11-15(3)22-16(4)12-20/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMQKAGQIXYIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=CC=C(C=C2)C3=CC(=NC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B7883609.png)
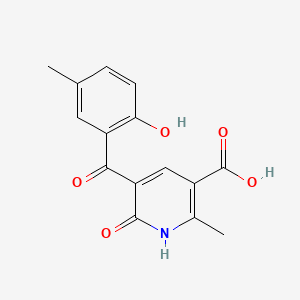
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl chloride](/img/structure/B7883619.png)
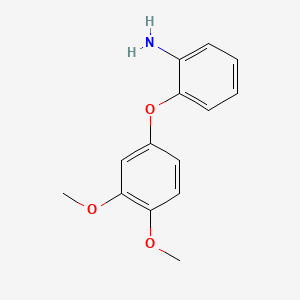
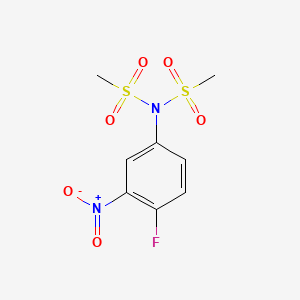
![methyl {[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}acetate](/img/structure/B7883645.png)
![1-methoxy-4-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B7883649.png)
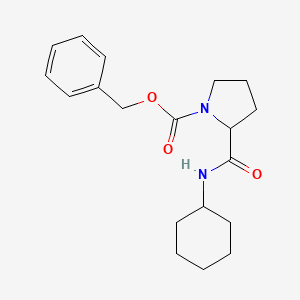
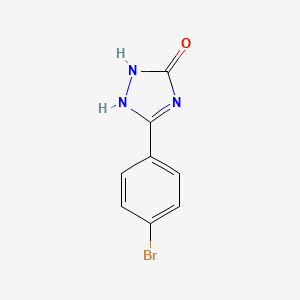
![2,9,9-Trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B7883670.png)
